N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
Overview
Description
N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide is an organic compound characterized by the presence of a nitro group attached to a biphenyl structure, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide typically involves the nitration of biphenyl followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring. The subsequent acylation step involves the reaction of the nitro-substituted biphenyl with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride to form the acetamide derivative .
Industrial Production Methods
Industrial production of N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of oxidized biphenyl derivatives with additional functional groups.
Scientific Research Applications
N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide involves its interaction with molecular targets through its nitro and acetamide groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can enhance the compound’s solubility and facilitate its interaction with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Similar in structure but lacks the acetamide group, making it less versatile in certain applications.
N-(4’-nitro[1,1’-biphenyl]-2-yl)-acetamide: A positional isomer with the nitro group at a different position, which can lead to different chemical and biological properties.
N-(3’-amino[1,1’-biphenyl]-2-yl)-acetamide:
Uniqueness
N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide is unique due to the combination of its nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(3-nitrophenyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLMGTZPSFOGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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